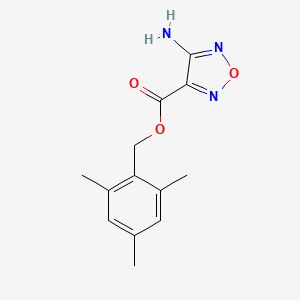![molecular formula C11H12Cl3N3O2 B5579527 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)
2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide (TCC) is a synthetic compound that has been widely used in scientific research. It belongs to the class of nicotinamide derivatives and has been found to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
Nicotinamide in Plant Metabolism
Research on the metabolism of nicotinamide in plants, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, reveals its use for pyridine nucleotide synthesis after conversion to nicotinic acid. Nicotinamide is incorporated into trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant growth and metabolism (Matsui et al., 2007).
Nicotinamide Derivatives in Mammals, Insects, and Bacteria
A study from 1947 explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, demonstrating the broad biological significance and metabolic pathways involving nicotinamide and its derivatives (Ellinger, Fraenkel, & Abdel Kader, 1947).
Nicotinamide in Disease Treatment and Prevention
Nicotinamide's role extends to clinical care, where it influences oxidative stress and modulates pathways related to cellular survival and death, showing potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Herbicidal Activity of Nicotinamide Derivatives
The synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and their herbicidal activity against various plants highlight the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Microbial Degradation of Nicotinamide
A novel strain of Alcaligenes sp. capable of utilizing nicotinamide as its sole carbon, nitrogen, and energy source was identified, shedding light on the microbial degradation pathways of nicotinamide and its environmental impact (Hu et al., 2019).
Propriétés
IUPAC Name |
2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O2/c1-3-17(4-2)11(19)16-10(18)8-6(12)5-7(13)15-9(8)14/h5H,3-4H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKUDLKFQJFSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)


![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)
